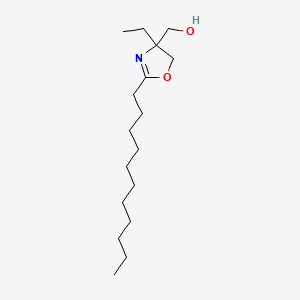
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol is a chemical compound with the molecular formula C17H33NO2 and a molecular weight of 283.45 g/mol It is known for its unique structure, which includes an oxazoline ring, an ethyl group, and an undecyl chain
Vorbereitungsmethoden
The synthesis of (4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under acidic or basic conditions to form the oxazoline ring . The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Analyse Chemischer Reaktionen
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a nucleophile, participating in various biochemical pathways . The ethyl and undecyl groups contribute to the compound’s hydrophobic properties, affecting its solubility and interaction with biological membranes .
Vergleich Mit ähnlichen Verbindungen
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol can be compared with other oxazoline derivatives, such as:
Eigenschaften
CAS-Nummer |
24448-07-5 |
|---|---|
Molekularformel |
C17H33NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
(4-ethyl-2-undecyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C17H33NO2/c1-3-5-6-7-8-9-10-11-12-13-16-18-17(4-2,14-19)15-20-16/h19H,3-15H2,1-2H3 |
InChI-Schlüssel |
VBFBQEURBQANIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=NC(CO1)(CC)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














